molecular formula C23H27N3O5S2 B2860323 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-55-2

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2860323
CAS No.: 533868-55-2
M. Wt: 489.61
InChI Key: DUZIBAYHBJHPJN-VHXPQNKSSA-N
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Description

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the morpholino and benzo[d]thiazolylidene groups through various coupling reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and thiazole derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholino and thiazole moieties.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing sulfonyl groups to sulfides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the benzamide and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and various nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Biologically, benzamide derivatives are often explored for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be investigated for similar activities.

Medicine

In medicine, compounds like this are studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.

Industry

Industrially, such compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, among others.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
  • 4-((2,6-dimethylmorpholino)sulfonyl)benzamide
  • (Z)-4-(morpholino)sulfonyl-N-(benzo[d]thiazol-2(3H)-ylidene)benzamide

Uniqueness

What sets (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-5-26-21-19(30-4)7-6-8-20(21)32-23(26)24-22(27)17-9-11-18(12-10-17)33(28,29)25-13-15(2)31-16(3)14-25/h6-12,15-16H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZIBAYHBJHPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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